molecular formula C21H17ClN2O7 B2442560 ethyl 3-[(6-chloro-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate CAS No. 695217-38-0

ethyl 3-[(6-chloro-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate

Cat. No.: B2442560
CAS No.: 695217-38-0
M. Wt: 444.82
InChI Key: BZSOTALZNLRZBR-UHFFFAOYSA-N
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Description

Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one skeleton. These compounds are known for their distinct sweet odor and are used in the perfume industry . They are also used in the synthesis of some pharmaceuticals .


Synthesis Analysis

The synthesis of coumarin derivatives often involves the Pechmann condensation, which is a method used to synthesize coumarins by reacting phenols with β-ketoesters in the presence of concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of coumarins consists of a fused benzene and α-pyrone ring. The diversity in the biological activity of coumarins can be attributed to the modifications in the basic skeleton at various positions, leading to a wide range of compounds .


Chemical Reactions Analysis

Coumarins can undergo several chemical reactions, including halogenation, nitration, and sulfonation. They can also undergo the Perkin reaction to form cinnamic acids .


Physical and Chemical Properties Analysis

Coumarins are crystalline compounds that are often colorless. They are well-known for their pleasant smell. The physical and chemical properties of specific coumarin derivatives can vary widely depending on their functional groups .

Scientific Research Applications

Spectroscopic and Diffractometric Study

Polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, demonstrating the compound's relevance in understanding solid-state properties and polymorphism in pharmaceuticals (F. Vogt et al., 2013).

Reactivity Studies

Research on the reactivity of certain chromenone and chromanone derivatives provides valuable insights into synthetic pathways for producing structurally complex and potentially bioactive molecules (H. M. El‐Shaaer et al., 2014).

Optical Storage Applications

Azo polymers, incorporating nitrophenyl groups similar to those in the query compound, have been investigated for their potential in reversible optical storage. Such materials exhibit cooperative motion of polar side groups, which is crucial for optical data storage technologies (X. Meng et al., 1996).

Stereoselective Synthesis

Research into stereoselective addition reactions of ethyl 3-aminobut-2-enoates to 2-substituted 3-nitro-2H-chromenes underscores the importance of such compounds in producing stereospecific structures, which are valuable in medicinal chemistry and drug design (V. Y. Korotaev et al., 2013).

Safety and Hazards

While some coumarins have beneficial health effects, others can be toxic and can cause liver damage and other health problems. Therefore, safety measures should be taken when handling these compounds .

Future Directions

Research into coumarins continues due to their wide range of biological activities. Future directions may include the development of new synthesis methods, the discovery of new natural coumarins, and the development of new coumarin-based drugs .

Properties

IUPAC Name

ethyl 3-[(6-chloro-2-oxochromene-3-carbonyl)amino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O7/c1-2-30-19(25)11-17(12-4-3-5-15(9-12)24(28)29)23-20(26)16-10-13-8-14(22)6-7-18(13)31-21(16)27/h3-10,17H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSOTALZNLRZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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